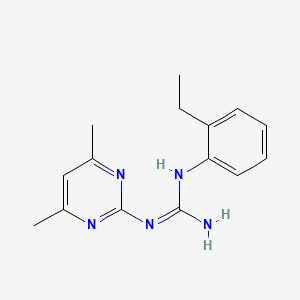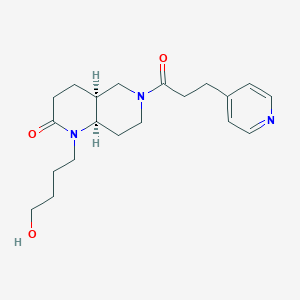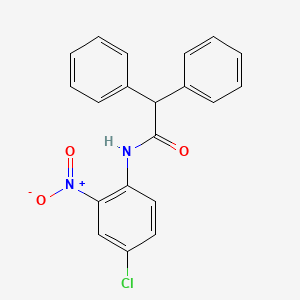
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzamide herbicides and is used to control the growth of weeds in various crops, including cotton, soybean, peanuts, and corn. Clomazone is a selective herbicide, which means it only targets specific weeds and does not harm the crops.
作用机制
Clomazone works by inhibiting the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, Clomazone can cause stunting and discoloration of leaves, but these effects are usually temporary.
实验室实验的优点和局限性
Clomazone is a widely used herbicide in agriculture, and its effectiveness has been demonstrated in numerous studies. However, its use in lab experiments is limited due to its high toxicity to aquatic organisms. Additionally, Clomazone can interfere with the growth of some plant species, which can affect the results of experiments.
未来方向
There are several areas of research that could be explored in the future regarding Clomazone. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Investigating the effects of Clomazone on non-target organisms, such as soil microbes and insects.
3. Studying the molecular mechanisms of Clomazone resistance in weeds.
4. Developing new formulations of Clomazone that are more effective and have lower environmental impact.
5. Investigating the potential of Clomazone as a lead compound for the development of new herbicides.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which leads to the death of susceptible plants. While Clomazone has been shown to be effective in controlling weeds in agriculture, its use in lab experiments is limited due to its high toxicity to aquatic organisms. There are several areas of research that could be explored in the future regarding Clomazone, including developing new synthesis methods, investigating its effects on non-target organisms, and studying its potential as a lead compound for the development of new herbicides.
合成方法
Clomazone can be synthesized using various methods, including the reaction between 2,4,6-trimethylbenzoyl chloride and 5-chloro-2-pyridylamine. Another method involves the reaction between 2,4,6-trimethylbenzoic acid and 5-chloro-2-pyridylamine, followed by the addition of thionyl chloride.
科学研究应用
Clomazone has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments in plants. This inhibition leads to the death of weeds that are susceptible to Clomazone.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGZPUSFPEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)
![1,6-dimethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362570.png)

![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)